molecular formula C5H12ClNO3 B15199046 (2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

(2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

Cat. No.: B15199046
M. Wt: 169.61 g/mol
InChI Key: PZGVJCJRMKIVLJ-UJPDDDSFSA-N
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Description

(2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring structure, which is substituted with hydroxymethyl and diol groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine derivatives.

    Hydroxymethylation: Introduction of the hydroxymethyl group is achieved through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Diol Formation: The formation of the diol groups can be accomplished through oxidation reactions, where specific oxidizing agents are employed to introduce the hydroxyl groups at the desired positions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diol groups to corresponding alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and diol groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: This compound shares a similar structure but with additional functional groups and a different ring system.

    Hydroxyzine: Although structurally different, hydroxyzine also contains hydroxyl groups and is used in medicinal applications.

Uniqueness

(2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

(2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5+;/m0./s1

InChI Key

PZGVJCJRMKIVLJ-UJPDDDSFSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](N1)CO)O)O.Cl

Canonical SMILES

C1C(C(C(N1)CO)O)O.Cl

Origin of Product

United States

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